beta-L-ribofuranose

Descripción

Structure

3D Structure

Propiedades

Número CAS |

41546-19-4 |

|---|---|

Fórmula molecular |

C5H10O5 |

Peso molecular |

150.13 g/mol |

Nombre IUPAC |

(2S,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5-/m0/s1 |

Clave InChI |

HMFHBZSHGGEWLO-FCAWWPLPSA-N |

SMILES |

C(C1C(C(C(O1)O)O)O)O |

SMILES isomérico |

C([C@H]1[C@@H]([C@@H]([C@H](O1)O)O)O)O |

SMILES canónico |

C(C1C(C(C(O1)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of beta-L-Ribofuranose

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies related to beta-L-ribofuranose.

Introduction

This compound is the L-enantiomer of beta-D-ribofuranose, a fundamental building block of RNA.[1] While the D-form is ubiquitous in natural biological systems, the L-form and its derivatives are of significant interest in medicinal chemistry and drug development, particularly for the synthesis of antiviral nucleoside analogues.[1][2] Its unique stereochemistry confers metabolic stability, a desirable trait for therapeutic agents.[1] This document elucidates the structural characteristics, physicochemical properties, and relevant experimental procedures for this compound.

Chemical Structure and Stereochemistry

This compound is a monosaccharide with the chemical formula C₅H₁₀O₅.[3] It features a five-membered furanose ring consisting of four carbon atoms and one oxygen atom. The "beta" (β) designation indicates that the anomeric hydroxyl group on carbon C1 is positioned on the same side of the ring as the hydroxymethyl group at C4. In L-ribofuranose, the hydroxyl groups at positions C2, C3, and C4 are oriented in a cis configuration relative to each other.[1]

The systematic IUPAC name for this compound is (2S,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol.[3] The specific stereochemistry is crucial for its biological activity and interaction with enzymes and receptors.

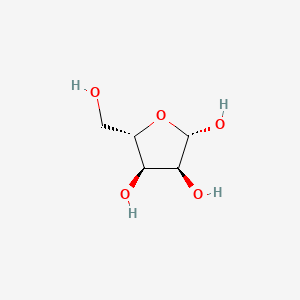

Below is a two-dimensional representation of the this compound chemical structure, generated using the Graphviz DOT language, illustrating the atomic connectivity and key functional groups.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound and its common derivative, 1,2,3,5-tetra-O-acetyl-beta-L-ribofuranose, is provided below.

| Property | This compound | 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose | Data Source |

| Molecular Formula | C₅H₁₀O₅ | C₁₃H₁₈O₉ | [1][4] |

| Molecular Weight | 150.13 g/mol | 318.28 g/mol | [1][4] |

| CAS Number | 41546-19-4 | 144490-03-9 | [1][5] |

| IUPAC Name | (2S,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol | (3,4,5-triacetyloxyoxolan-2-yl)methyl acetate | [3][4] |

| Melting Point | Not available (D-form: ~95°C) | 80-83 °C | [1] |

| Predicted pKa | 12.16 ± 0.70 | Not available | [5] |

| InChIKey | HMFHBZSHGGEWLO-FCAWWPLPSA-N | IHNHAHWGVLXCCI-CYDGBPFRSA-N | [1] |

Experimental Protocols

The synthesis of L-nucleosides often requires protected forms of L-ribofuranose. A common intermediate is 1,2,3,5-tetra-O-acetyl-beta-L-ribofuranose. Below is a detailed protocol for its synthesis from L-ribose, which is a crucial step for many drug development workflows.

Synthesis of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose from L-Ribose [6]

This protocol outlines the acetylation of L-ribose to produce the peracetylated furanose derivative, which is a versatile precursor for nucleoside synthesis.

Materials:

-

L-ribose

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Sodium acetate

-

Ethyl acetate

-

Saturated sodium bicarbonate aqueous solution

-

Saturated sodium chloride aqueous solution

-

Anhydrous sodium sulfate

-

Diisopropyl ether

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

-

HPLC system for analysis

Procedure:

-

Reaction Setup: In a suitable reaction flask, suspend L-ribose in acetic anhydride.

-

Acid Catalysis: Cool the mixture in an ice bath to an internal temperature of 0 ± 5°C. While stirring, add concentrated sulfuric acid (2.2 equivalents) dropwise, maintaining the temperature within the specified range.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 1.5 hours.

-

Crystallization/Precipitation: Cool the reaction solution again in an ice bath to 0 ± 5°C. Add diisopropyl ether (10 ml) and stir in the ice bath for 4 hours to facilitate product formation. The mixture can be stored overnight in a refrigerator (≤ 5°C).

-

Work-up - Neutralization: While stirring in an ice bath, add sodium acetate (3.60 g) to the reaction product and stir for 30 minutes. Add ethyl acetate (30 ml) and then carefully add saturated sodium bicarbonate solution at room temperature until the aqueous layer is neutralized.

-

Extraction: Perform a liquid-liquid extraction. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (30 ml).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (20 ml) and twice with a saturated sodium chloride solution (20 ml each).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This yields the crude product as a yellow oil.

-

Analysis: The crude 1,2,3,5-tetra-O-acetyl-L-ribofuranose can be analyzed by HPLC to determine the yield and the ratio of α- to β-anomers. The described procedure reports a high selectivity for the β-anomer (α/β ratio of 6/94) with a total yield of 73% for the β-anomer.[6]

Spectroscopic and Structural Characterization

The precise structure and conformation of ribofuranose rings are typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

-

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and stereochemistry of this compound and its derivatives. For the closely related beta-D-ribofuranosides, characteristic coupling constants between furanose ring protons (J-values) are used to determine the ring's conformational preferences (e.g., North vs. South puckering).[7] Similar principles apply to the L-enantiomer.

Applications in Drug Development

This compound is a key chiral precursor in the synthesis of L-nucleoside analogues, which are an important class of antiviral and anticancer agents.[1]

-

Antiviral Agents: It serves as a starting material for drugs like levovirin, an antiviral agent effective against HIV.[1]

-

Metabolic Stability: L-nucleosides are not recognized as efficiently by the enzymes that metabolize natural D-nucleosides, leading to increased metabolic stability and a longer half-life in vivo.[1]

-

Antisense Oligonucleotides: this compound units can be incorporated into antisense oligonucleotides to enhance their resistance to nuclease degradation.[1]

Logical Workflow for Synthesis

The synthesis of a target L-nucleoside analogue from L-ribose typically follows a logical progression of steps designed to control stereochemistry and ensure high yields.

Caption: General workflow for L-nucleoside synthesis.

References

- 1. This compound | 41546-19-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H10O5 | CID 6971004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R,3S,4S,5S)-5-(acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate | C13H18O9 | CID 908100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]

- 7. Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04274F [pubs.rsc.org]

- 8. X-ray structure of a novel L-ribose isomerase acting on a non-natural sugar L-ribose as its ideal substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of beta-L-Ribofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-L-ribofuranose, the L-enantiomer of the naturally occurring beta-D-ribofuranose, is a five-membered ring sugar that has garnered significant interest in the fields of medicinal chemistry and drug development. While its D-counterpart is a fundamental component of RNA and essential energy-carrying molecules like ATP, this compound and its derivatives serve as crucial building blocks for the synthesis of novel therapeutic agents.[1][2] Their incorporation into nucleoside analogues can confer enhanced metabolic stability, a desirable trait for antiviral and anticancer drugs.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its derivatives, and the experimental methodologies used for their characterization.

Physicochemical Properties

Quantitative data for pure this compound is not extensively documented, with some properties extrapolated from its more common D-enantiomer. However, data for its peracylated derivatives, which are more stable and commonly used in synthesis, are more readily available.

Core Molecule: this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₅H₁₀O₅ | |

| Molecular Weight | 150.13 g/mol | [1] |

| Melting Point | ~81-92 °C | Data for L-ribose.[3][4][5] The furanose form exists in equilibrium. |

| Boiling Point | 375.4 ± 42.0 °C | Predicted value. |

| Density | 1.681 ± 0.06 g/cm³ | Predicted value.[6] |

| Solubility | Soluble in water. | L-Ribose is soluble in water.[7] |

| Specific Optical Rotation [α]D | +19° to +21° (c=2, water, 20°C) | For L-(+)-Ribose.[4] |

Key Derivatives of L-Ribofuranose

| Property | 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose |

| Molecular Formula | C₁₃H₁₈O₉ | C₂₈H₂₄O₉ |

| Molecular Weight | 318.28 g/mol | 504.49 g/mol |

| Melting Point | 80-83 °C | 128-132 °C |

| Boiling Point | 385.6 ± 42.0 °C (Predicted) | Not available |

| Density | 1.29 ± 0.1 g/cm³ (Predicted) | Not available |

| Solubility | Sparingly soluble in Chloroform, Methanol, Pyridine. | Soluble in Pyridine. |

| Specific Optical Rotation [α]D | +12.5 ± 0.5° (c=2.4, chloroform, 20°C) | -22° to -26° (c=1, Pyridine, 20°C) |

| Appearance | White to Off-white powder | White to light yellow crystalline powder |

Chemical Properties and Stability

This compound exhibits the typical reactivity of a furanose sugar, with its hydroxyl groups being susceptible to esterification and etherification. The stability of the furanose ring is a critical consideration during chemical synthesis. The use of protecting groups, such as acetyl or benzoyl groups, is a common strategy to stabilize the ribofuranose ring structure and prevent unwanted side reactions during the synthesis of nucleoside analogues.[1] Peracylated derivatives, like 1,2,3,5-tetra-O-acetyl-beta-L-ribofuranose, are generally stable under normal conditions and can be stored in a refrigerator.[8][9]

Experimental Protocols

Synthesis of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose

This protocol is a generalized representation of the acetylation of L-ribose.

-

Reaction Setup : L-ribose is dissolved in a suitable solvent, typically a mixture of acetic acid and acetic anhydride.

-

Catalysis : A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added dropwise to the cooled reaction mixture (0-5°C).

-

Reaction : The mixture is allowed to warm to room temperature and stirred for a period to ensure complete acetylation.

-

Workup : The reaction is quenched by the addition of a weak base, such as sodium acetate, followed by extraction with an organic solvent like ethyl acetate.

-

Purification : The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[10][11]

Characterization Techniques

-

High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the synthesized compound and to determine the ratio of α and β anomers.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the structure and stereochemistry of the ribofuranose derivative. The coupling constants of the furanose ring protons provide information about the ring conformation.

-

Mass Spectrometry (MS) : Used to confirm the molecular weight of the synthesized compound.

-

Polarimetry : To measure the specific optical rotation, which is a key indicator of enantiomeric purity.

Biological Significance and Applications

While L-ribose is not commonly found in natural metabolic pathways, its enantiomer, D-ribose, is a cornerstone of central metabolic and signaling pathways.[1] D-ribose is a key component of ATP, the primary energy currency of the cell, and secondary messengers like cyclic adenosine monophosphate (cAMP), which is involved in numerous signaling cascades.[12][13]

The significance of this compound lies in its synthetic applications. Nucleoside analogues containing L-sugars are often resistant to degradation by enzymes that recognize the natural D-enantiomers. This metabolic stability makes them attractive candidates for the development of antiviral and anticancer drugs.[1] For instance, L-nucleosides have shown antiviral activities and are key components in the synthesis of various therapeutic agents.

Visualizations

References

- 1. alevelbiology.co.uk [alevelbiology.co.uk]

- 2. This compound | 41546-19-4 | Benchchem [benchchem.com]

- 3. D-Ribose CAS#: 50-69-1 [m.chemicalbook.com]

- 4. L(+)-Ribose, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. L-Ribose, 98% (24259-59-4) - L-Ribose, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 6. L-Ribose isomerase and mannose-6-phosphate isomerase: properties and applications for L-ribose production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. organicintermediate.com [organicintermediate.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]

- 11. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 12. Ribose - Wikipedia [en.wikipedia.org]

- 13. Page loading... [guidechem.com]

The Biological Significance of L-Ribose and Its Derivatives: A Technical Guide for Researchers

An In-depth Exploration of a Rare Sugar's Crucial Role in Modern Therapeutics

L-ribose, the enantiomer of the naturally ubiquitous D-ribose, is a rare monosaccharide that has garnered significant attention in the fields of drug development and biotechnology. While not a component of natural biological systems, its synthetic derivatives, particularly L-nucleoside analogs, form the backbone of numerous life-saving antiviral and anticancer therapies. This technical guide provides a comprehensive overview of the biological role of L-ribose and its derivatives, intended for researchers, scientists, and professionals in drug development.

L-Ribose: A Stereochemical Anomaly with Therapeutic Potential

Unlike its D-counterpart, which is a fundamental component of RNA and energy-carrying molecules like ATP, L-ribose is not found in nature.[1] Its biological significance is therefore not in direct metabolic pathways but as a chiral building block for the synthesis of therapeutic agents. The "unnatural" stereochemistry of L-ribose confers a critical advantage to its derivative drugs: resistance to degradation by host-cell enzymes that recognize and process natural D-nucleosides. This increased metabolic stability enhances the bioavailability and efficacy of these drugs.

While L-ribose itself does not have a defined metabolic role in humans, some studies have explored its direct biological effects. Research suggests that high concentrations of D-ribose can lead to protein glycation and the formation of advanced glycation end-products (AGEs), which are implicated in various pathologies.[2][3] Although less studied, the potential for L-ribose to participate in similar non-enzymatic reactions warrants consideration in toxicological assessments. Conversely, some research points to the potential of D-ribose supplementation in conditions of cellular energy depletion, such as in heart failure, by bypassing rate-limiting steps in the pentose phosphate pathway to replenish ATP stores.[4][5][6] The direct effects of L-ribose on cellular energy metabolism remain an area for further investigation.

L-Ribose Derivatives: The Cornerstone of Antiviral and Anticancer Therapy

The primary biological role of L-ribose is as a precursor to a class of potent therapeutic agents known as L-nucleoside analogs. These synthetic compounds mimic natural nucleosides and are incorporated into the growing DNA or RNA chains during viral replication or cell division. However, due to their modified sugar moiety, they act as chain terminators, halting the replication process.

Antiviral L-Nucleoside Analogs

L-nucleoside analogs are a major class of drugs used to treat viral infections, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Cytomegalovirus (CMV). Their mechanism of action primarily involves the inhibition of viral reverse transcriptase or DNA polymerase.[7]

Table 1: Antiviral Activity of Selected L-Nucleoside Analogs

| Compound | Virus | Assay | Cell Line | IC₅₀ (µM) | Citation(s) |

| Lamivudine (3TC) | HIV-1 | Single-cycle infectivity | HeLa-derived indicator cells | 11 (in cell cycle-arrested cells) | [8] |

| Emtricitabine (FTC) | HIV-1 | Reverse Transcriptase Assay | - | - | [9] |

| Telbivudine (L-dT) | HBV | - | - | - | [7] |

| β-L-D4A | HBV | Southern Blot | 2.2.15 | 0.2 | [7] |

| β-LPA | HBV | Southern Blot | 2.2.15 | 0.01 | [7] |

| Clevudine | HBV | - | HepG2.2.15 | 0.03 | [10] |

| Ganciclovir (DHPG) | CMV | Plaque Reduction | MRC-5 | 0.65 | [11] |

| Cidofovir (HPMPC) | CMV | Plaque Reduction | MRC-5 | 0.25 | [11] |

IC₅₀ values can vary depending on the specific assay conditions and cell line used.

Anticancer L-Nucleoside Analogs

The principle of chain termination also applies to the use of L-nucleoside analogs in cancer chemotherapy. By incorporating into the DNA of rapidly dividing cancer cells, these drugs trigger cell cycle arrest and apoptosis (programmed cell death).

Table 2: Cytotoxicity of Selected Nucleoside Analogs Against Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC₅₀ (µM) | Citation(s) |

| Gemcitabine | Pancreatic Cancer | - | - | [12] |

| Cytarabine (Ara-C) | Leukemia | - | - | [12] |

| Fludarabine | Leukemia | - | - | [13] |

| Clofarabine | Leukemia | H2052 | 0.24 | [14] |

| 5-Fluorouracil (5-FU) | Various | HeLa | <5 µg/ml | [15] |

Note: The table includes both D- and L-nucleoside analogs to provide a broader context of their anticancer activity.

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of L-ribose derivatives are rooted in their ability to interfere with fundamental cellular processes.

Inhibition of Viral Replication

L-nucleoside reverse transcriptase inhibitors (NRTIs) are prodrugs that are phosphorylated by host cell kinases to their active triphosphate form. This triphosphate analog then competes with natural deoxynucleoside triphosphates for incorporation into the nascent viral DNA chain by the viral reverse transcriptase. The absence of a 3'-hydroxyl group on the L-nucleoside analog prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral replication.

References

- 1. Ribose - Wikipedia [en.wikipedia.org]

- 2. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding D-Ribose and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of two novel nucleoside analogues on different hepatitis B virus promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. mdpi.com [mdpi.com]

- 11. EP2161267A1 - A process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]

- 12. Checkpoint-Dependent Sensitivities to Nucleoside Analogues Uncover Specific Patterns of Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bioenergylifescience.com [bioenergylifescience.com]

- 15. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]

The Enigma of L-Ribose: A Technical Inquiry into the Natural Occurrence of beta-L-Ribofuranose

For Immediate Release

A Deep Dive for Researchers, Scientists, and Drug Development Professionals on the Stereochemistry of Ribose in Nature.

The fundamental building blocks of life exhibit a remarkable degree of stereochemical specificity. In the realm of carbohydrates, D-sugars are overwhelmingly prevalent in natural biological systems. This technical guide addresses the specific question of whether the enantiomer of the ubiquitous D-ribose, specifically beta-L-ribofuranose, is found in nature. Through a comprehensive review of available scientific literature and databases, this document concludes that there is no definitive, verifiable evidence to support the natural occurrence of L-ribose or its anomers, including this compound.

The Prevailing Paradigm: D-Ribose as the Natural Standard

D-ribose, a five-carbon aldose sugar, is a cornerstone of life as we know it. In its furanose form, specifically as β-D-ribofuranose, it forms the carbohydrate backbone of ribonucleic acid (RNA), a molecule essential for coding, decoding, regulation, and expression of genes. It is also a critical component of adenosine triphosphate (ATP), the primary energy currency of the cell. The vast majority of scientific literature confirms that only D-ribose is found naturally in living organisms[1]. L-ribose, its mirror image, is widely considered to be an unnatural, synthetic sugar[1].

Investigating a Contradiction: The Case of Medicago sativa and Escherichia coli

A notable contradiction to the established paradigm appears in the PubChem database, which indicates that L-Ribose has been reported in the plant Medicago sativa (alfalfa) and is a metabolite in the bacterium Escherichia coli[1]. This information is attributed to the LOTUS (the natural products occurrence database) and ECMDB (E. coli Metabolome Database) respectively.

However, a thorough investigation into the primary scientific literature fails to substantiate these claims. Numerous studies analyzing the monosaccharide composition of Medicago sativa have been conducted, and these reports consistently identify D-glucose, D-fructose, D-galactose, and other common D-sugars as the primary carbohydrate constituents. No verifiable, peer-reviewed study could be found that reports the isolation and characterization of L-ribose from Medicago sativa.

Similarly, while the E. coli Metabolome Database lists L-ribose, the broader scientific context reveals that wild-type E. coli naturally metabolizes D-ribose. The presence of L-ribose in the context of E. coli is predominantly associated with genetically engineered strains specifically designed for the biotechnological production of L-ribose from other substrates[2]. There is no conclusive evidence to suggest that L-ribose is an endogenous metabolite in wild-type E. coli under normal physiological conditions.

The Structure of Ribose Isomers

In aqueous solution, ribose exists as an equilibrium mixture of its linear aldehyde form and its cyclic furanose and pyranose forms. Each cyclic form can exist as one of two anomers, designated as alpha (α) or beta (β), based on the stereochemistry at the anomeric carbon (C1'). The furanose form is a five-membered ring, while the pyranose form is a six-membered ring. The relationship between these forms for L-ribose is depicted below.

Experimental Methodologies for Chiral Sugar Analysis

The definitive identification of sugar enantiomers requires specialized analytical techniques capable of chiral separation. The following table summarizes key experimental protocols relevant to this challenge.

| Technique | Methodology | Key Parameters & Considerations | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | 1. Derivatization: Sugars are converted to volatile derivatives (e.g., alditol acetates, trimethylsilyl ethers). 2. Chiral Stationary Phase: Separation is achieved on a GC column coated with a chiral stationary phase (e.g., cyclodextrin derivatives). 3. Detection: Mass spectrometry is used for identification and quantification. | - Complete derivatization is crucial for accurate quantification. - Selection of the appropriate chiral column is critical for resolution. - Requires careful optimization of temperature gradients. | N/A |

| High-Performance Liquid Chromatography (HPLC) | 1. Chiral Stationary Phase: Direct separation of underivatized or derivatized sugars on a chiral HPLC column. 2. Chiral Mobile Phase Additive: A chiral selector is added to the mobile phase to form transient diastereomeric complexes with the sugar enantiomers, allowing for separation on a standard column. | - A wide variety of chiral stationary phases are commercially available. - Mobile phase composition (e.g., solvent polarity, pH, additive concentration) significantly impacts separation. - Detection methods include refractive index (RI), evaporative light scattering (ELSD), and mass spectrometry (MS). | N/A |

| Capillary Electrophoresis (CE) | 1. Chiral Selector: A chiral selector (e.g., cyclodextrins, chiral surfactants) is added to the background electrolyte. 2. Separation: Enantiomers migrate at different velocities due to differential interactions with the chiral selector in the electric field. | - High separation efficiency and low sample consumption. - Optimization of buffer pH, selector concentration, and applied voltage is necessary. - Derivatization with a chromophore or fluorophore may be required for sensitive detection. | N/A |

Conclusion

Based on an in-depth review of the available scientific evidence, the assertion that L-ribose, and consequently this compound, is found in nature is not supported by verifiable primary literature. The isolated reports in public databases appear to be unsubstantiated and contradict the overwhelming body of research on the stereochemistry of naturally occurring carbohydrates. Therefore, for the purposes of research, drug development, and scientific discourse, this compound should be considered a non-natural, synthetic compound. Any future claims of its natural occurrence would require rigorous and reproducible experimental evidence, including chiral separation and characterization from a natural source.

References

The Enantiomeric Enigma: L-Nucleosides and the Quest for Life's Origins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The homochirality of life—the exclusive use of D-nucleosides in nucleic acids and L-amino acids in proteins—is a fundamental and unresolved question in the study of life's origins. While the "RNA world" hypothesis posits a central role for RNA in early life, it does not inherently explain the selection of one enantiomer over the other. This technical guide delves into the crucial, albeit often disruptive, role of L-nucleosides in the prebiotic landscape. We will explore the challenges of their prebiotic synthesis and stability, provide a detailed analysis of the phenomenon of enantiomeric cross-inhibition, and present experimental protocols for studying these interactions. This document aims to provide a comprehensive resource for researchers investigating the chemical origins of life and for professionals in drug development exploring the therapeutic potential of L-nucleoside analogues.

The Homochirality Problem in the RNA World

The RNA world hypothesis suggests that RNA was the primary genetic and catalytic molecule before the advent of DNA and proteins.[1] However, prebiotic syntheses of chiral molecules like ribose, the sugar component of RNA, would have produced racemic mixtures containing equal amounts of D- and L-enantiomers.[2] This presents a significant hurdle for the emergence of a self-replicating RNA system, as the presence of the "wrong" enantiomer can severely disrupt the polymerization process.[1][3] Understanding the behavior of L-nucleosides in prebiotic model systems is therefore essential to unraveling the mystery of how homochirality arose.

Prebiotic Synthesis and Stability of L-Nucleosides

The abiotic synthesis of ribonucleotides is a complex challenge, let alone the selective synthesis of one enantiomer. Plausible prebiotic pathways for the formation of the building blocks of RNA are still under intense investigation.

Synthesis of L-Ribose

The formose reaction, a plausible prebiotic route to sugars from formaldehyde, produces a complex mixture of sugars, with ribose being a minor and unstable product.[2] Any ribose formed would have been a racemic mixture of D- and L-ribose. The instability of ribose, particularly under alkaline conditions, poses a significant challenge to its accumulation on the early Earth.

Recent studies have shown that borate minerals can stabilize ribose by forming borate-ribose complexes. This interaction is more favorable for ribose than for other aldopentoses, potentially providing a mechanism for its selective accumulation.[4] While this addresses the stability issue, it does not resolve the problem of chirality, as borate would stabilize both D- and L-ribose.

Formation of L-Nucleosides

The formation of the N-glycosidic bond between a nucleobase and ribose is another significant hurdle in prebiotic nucleotide synthesis. Direct condensation reactions are generally inefficient and produce a mixture of isomers.[5] More complex, multi-step pathways have been proposed that could lead to the formation of pyrimidine ribonucleotides under prebiotically plausible conditions.[6] It is assumed that these pathways would also produce L-nucleosides if L-ribose were present in the prebiotic inventory.

Enantiomeric Cross-Inhibition in Prebiotic Polymerization

One of the most significant contributions of studying L-nucleosides to the origin of life field is the discovery of enantiomeric cross-inhibition. This phenomenon describes the potent inhibition of the template-directed polymerization of one enantiomer of a nucleic acid by the presence of its mirror image.

The Joyce and Orgel Experiments

Pioneering work by Gerald Joyce and Leslie Orgel in the 1980s demonstrated that the template-directed synthesis of RNA is severely hampered in a racemic mixture of activated nucleotides.[1] In a homochiral system (e.g., D-nucleotides on a D-template), polymerization can proceed efficiently. However, the incorporation of an L-nucleotide at the end of a growing D-oligonucleotide chain acts as a chain terminator, as it cannot properly base-pair with the template and presents the incorrect stereochemistry for the addition of the next monomer.

Quantitative Data on Enantiomeric Cross-Inhibition

The inhibitory effect of L-nucleosides on the polymerization of their D-counterparts has been quantified in various studies. The following table summarizes key findings from experiments on the template-directed synthesis of oligo(G) from an activated guanosine monomer (2-MeImpG).

| Monomer Composition | Template | Oligomer Length | Yield (%) | Reference |

| 0.1 M D-2-MeImpG | DNA C10 | up to octamer | Good | [7] |

| 0.1 M L-2-MeImpG | DNA C10 | up to trimer | Small amounts | [7] |

| 0.05 M D- & 0.05 M L-2-MeImpG | DNA C10 | up to tetramer | Trace | [7] |

| 0.1 M D- & 0.1 M L-2-MeImpG | DNA C10 | up to tetramer | Increased short oligomers, but still terminated at tetramer | [7] |

| 0.1 M D-2-MeImpG | PNA C10 | - | - | [3] |

| 0.1 M L-2-MeImpG | PNA C10 | - | - | [3] |

| 0.1 M D- & 0.1 M L-2-MeImpG | PNA C10 | up to tetramer | - | [3] |

| 0.05 M D- & 0.05 M L-2-MeImpG | PNA C10 | up to tetramer | Trace | [3] |

Table 1: Summary of quantitative data on the enantiomeric cross-inhibition of oligo(G) synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of L-nucleosides in a prebiotic context.

Synthesis of Activated L-Guanosine Monomer (L-2-MeImpG)

This protocol is based on the methods described by Schmidt, Nielsen, and Orgel (1997).[7]

Materials:

-

L-Ribopyranose

-

Guanosine

-

Standard reagents for nucleoside synthesis and phosphorylation

-

2-Methylimidazole

-

Triphenylphosphine

-

Dipyridyl disulfide

-

Anhydrous solvents (e.g., pyridine, DMF)

-

HPLC system for purification and analysis

-

NMR spectrometer for characterization

Procedure:

-

Synthesis of L-Guanosine 5'-monophosphate (L-5'-GMP):

-

Synthesize L-guanosine from L-ribopyranose and guanosine using established procedures for nucleoside synthesis.

-

Phosphorylate L-guanosine at the 5' position to yield L-5'-GMP. This typically involves the use of a phosphorylating agent like phosphoryl chloride in a suitable solvent.

-

Purify the resulting L-5'-GMP by ion-exchange chromatography.

-

Characterize the product using NMR and mass spectrometry to confirm its identity and purity.

-

-

Activation of L-5'-GMP to L-Guanosine 5'-phosphoro-2-methylimidazolide (L-2-MeImpG):

-

Dissolve L-5'-GMP in anhydrous pyridine.

-

Add a solution of 2-methylimidazole, triphenylphosphine, and dipyridyl disulfide in anhydrous pyridine.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by HPLC.

-

Upon completion, precipitate the product by adding a solution of sodium perchlorate in acetone.

-

Collect the precipitate by centrifugation, wash with acetone and ether, and dry under vacuum.

-

The yield of L-2-MeImpG should be determined by UV spectroscopy.

-

Template-Directed Oligonucleotide Synthesis and Inhibition Assay

This protocol outlines a typical experiment to quantify the inhibitory effect of L-nucleotides on the polymerization of D-nucleotides.

Materials:

-

D- and L-2-MeImpG (activated monomers)

-

Oligonucleotide template (e.g., a DNA or PNA decacytidylate, C10)

-

Reaction buffer (e.g., containing MgCl2 and a suitable pH buffer like HEPES or Tris-HCl)

-

HPLC system with an anion-exchange column for product analysis

-

Gel electrophoresis apparatus (polyacrylamide gel) for product visualization

Procedure:

-

Reaction Setup:

-

Prepare reaction mixtures in separate tubes for different conditions (e.g., D-monomer only, L-monomer only, and various ratios of D- and L-monomers).

-

The reaction mixture should contain the oligonucleotide template, the activated monomer(s) at the desired concentration, and the reaction buffer.

-

Incubate the reaction mixtures at a constant temperature (e.g., room temperature or 37°C).

-

-

Time-Course Analysis:

-

At specific time points (e.g., 0, 1, 4, 24 hours), take aliquots from each reaction tube.

-

Quench the reaction by adding a solution that stops the polymerization (e.g., a strong chelating agent like EDTA if Mg2+ is used as a catalyst).

-

-

Product Analysis by HPLC:

-

Analyze the quenched aliquots by HPLC using an anion-exchange column.[8]

-

The chromatogram will show peaks corresponding to the unreacted monomer, the template, and the newly formed oligomers of different lengths.

-

Quantify the yield of each oligomer by integrating the peak areas.

-

-

Product Analysis by Gel Electrophoresis:

-

For a visual representation of the products, run the quenched aliquots on a denaturing polyacrylamide gel.

-

Stain the gel with a suitable dye (e.g., ethidium bromide or SYBR Green) and visualize the bands under UV light.

-

The bands will correspond to oligomers of different lengths, allowing for a qualitative assessment of the polymerization efficiency under different conditions.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. The case for an ancestral genetic system involving simple analogues of the nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. openscholar.uga.edu [openscholar.uga.edu]

Conformational Landscape of the L-Ribofuranose Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The five-membered furanose ring, a fundamental structural motif in numerous biologically significant molecules including nucleic acids and certain pharmaceuticals, exhibits a remarkable degree of conformational flexibility. This flexibility, characterized by a phenomenon known as pseudorotation, is intimately linked to molecular recognition, reactivity, and ultimately, biological function. While D-ribofuranose, a cornerstone of RNA, has been extensively studied, its enantiomer, L-ribofuranose, and its derivatives are of growing interest in the design of antiviral and anticancer nucleoside analogues. A thorough understanding of the conformational preferences of the L-ribofuranose ring is therefore paramount for the rational design of novel therapeutics.

This technical guide provides an in-depth analysis of the conformational behavior of the L-ribofuranose ring. It consolidates data from computational and experimental studies, presents detailed methodologies for key analytical techniques, and utilizes visualizations to clarify complex conformational relationships.

The Pseudorotational Concept in Furanose Rings

The conformation of a five-membered furanose ring is not planar and can be described by a continuous cycle of puckering, known as the pseudorotational cycle.[1] Any conformation on this cycle can be defined by two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (τm). The pseudorotational cycle encompasses two major, low-energy regions: the North (N) and South (S) conformations, which are separated by higher-energy transition states.

-

North (N) Conformations: Characterized by P values around 0° to 36° and 324° to 360°. In these conformations, the C2' and C3' atoms are displaced on opposite sides of the plane formed by C1', O4', and C4'. The C3'-endo conformation is a classic example of a North pucker.

-

South (S) Conformations: Characterized by P values around 144° to 198°. Here, C2' and C3' are also on opposite sides of the C1'-O4'-C4' plane, but with a different puckering pattern. The C2'-endo conformation is representative of the South pucker.

The puckering can be further described using the terms endo and exo. An atom is in an endo position if it is displaced on the same side of the five-membered ring as the C5' substituent, and exo if it is on the opposite side. It is important to note that for L-sugars, the sign convention for the pseudorotational parameters should be reversed compared to D-sugars.[2]

The two primary conformations of the furanose ring are the Envelope (E) and Twist (T) forms. In the Envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the Twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

Quantitative Conformational Data

The relative energies and populations of the different conformers of L-ribofuranose can be determined through computational modeling and validated by experimental techniques like NMR spectroscopy. The following tables summarize calculated conformational data for the α and β anomers of D-ribofuranose, which, as the enantiomer, provides a direct energetic comparison for L-ribofuranose.

Note: The following data is based on computational studies of D-ribofuranose. The relative Gibbs free energies (ΔG) are expected to be identical for the corresponding L-ribofuranose conformers.

Table 1: Calculated Relative Gibbs Free Energies (ΔG) and Populations of α-L-Ribofuranose Conformers in the Gas Phase

| Conformer | Ring Pucker | ΔG (kJ/mol) | Population (%) |

| Global Minimum | 2T1 (Twist) | 0.00 | 99.9 |

| Other low-energy conformers | Various | >10 | <0.1 |

Data inferred from computational studies on α-D-ribofuranose. A study by Szczepaniak and Moc (2014) identified the 2T1 twist conformation as the most favored for the α-anomer of D-ribofuranose in the gas phase.[3]

Table 2: Pseudorotational Parameters for Representative Furanose Ring Conformations

| Conformation Type | Pucker Description | Phase Angle (P) |

| North (N) | C3'-endo | 0° - 36° |

| South (S) | C2'-endo | 144° - 198° |

| East | O4'-endo | 72° - 108° |

| West | C1'-exo | 252° - 288° |

These are general ranges for the pseudorotational phase angle corresponding to the major conformational regions of the furanose ring.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique to study the solution-state conformation of L-ribofuranose. The analysis primarily relies on the measurement of three-bond proton-proton coupling constants (3JHH), which are related to the dihedral angles between the coupled protons via the Karplus equation.

a. Sample Preparation:

-

Dissolve 5-10 mg of the L-ribofuranose sample in a suitable deuterated solvent (e.g., D2O, DMSO-d6).

-

Ensure the final concentration is appropriate for high-resolution NMR spectroscopy (typically 10-50 mM).

-

Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing if required.

b. NMR Data Acquisition: A series of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz).

-

1D 1H NMR: To obtain an overview of the proton signals and their chemical shifts.

-

2D 1H-1H COSY (Correlation Spectroscopy): To identify scalar-coupled protons and facilitate the assignment of the spin systems of the furanose ring.

-

2D 1H-1H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system, which is crucial for assigning all the protons of the furanose ring.

-

2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). This information is complementary to the coupling constant data and helps in refining the 3D structure.

c. Data Processing and Analysis:

-

Process the acquired NMR spectra using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, and baseline correction.

-

Assign all the proton resonances of the L-ribofuranose ring using the COSY and TOCSY spectra.

-

Extract the vicinal proton-proton coupling constants (3JH1'-H2', 3JH2'-H3', 3JH3'-H4') from the high-resolution 1D 1H spectrum or from the cross-peaks in the COSY spectrum.

-

Use a modified Karplus equation to relate the experimental 3JHH values to the corresponding H-C-C-H dihedral angles.[4][5][6][7]

-

Employ specialized software (e.g., PSEUROT) to determine the pseudorotational parameters (P and τm) and the populations of the major conformers (North and South) that best fit the experimental coupling constants.

Computational Modeling

Computational methods are indispensable for exploring the conformational energy landscape of L-ribofuranose and for complementing experimental data.

a. Conformational Search:

-

Generate an initial 3D structure of the L-ribofuranose molecule (α and β anomers separately) using molecular building software.

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field specifically parameterized for carbohydrates (e.g., GLYCAM, CHARMM, AMBER).[8] This will identify the low-energy conformers on the potential energy surface.

b. Quantum Mechanical Calculations:

-

Take the low-energy conformers identified from the molecular mechanics search and perform geometry optimization and energy calculations at a higher level of theory, such as Density Functional Theory (DFT) (e.g., with the B3LYP functional and a 6-31G(d) basis set).

-

Calculate the relative Gibbs free energies of the optimized conformers to determine their relative populations at a given temperature.

-

The pseudorotational parameters (P and τm) for each conformer can be calculated from the endocyclic torsion angles of the optimized geometries.

Mandatory Visualizations

Caption: Experimental workflow for L-ribofuranose conformational analysis.

Caption: Conformational equilibrium of the L-ribofuranose ring.

Conclusion

The conformational analysis of the L-ribofuranose ring is a multifaceted endeavor that requires the synergistic application of experimental and computational techniques. The inherent flexibility of the furanose ring, governed by the principles of pseudorotation, leads to a dynamic equilibrium between North and South conformers. The precise nature of this equilibrium is sensitive to substitution patterns, solvent effects, and interactions with biological macromolecules. The methodologies and data presented in this guide provide a robust framework for researchers in drug discovery and chemical biology to probe the conformational landscape of L-ribofuranose and its derivatives, ultimately enabling the design of molecules with tailored three-dimensional structures and optimized biological activities.

References

- 1. Strategies for carbohydrate model building, refinement and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Furanose pseudorotational angles [vitroid.github.io]

- 3. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. fiveable.me [fiveable.me]

- 7. Karplus equation - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Theoretical Modeling of β-L-Ribofuranose Conformational Stability

Executive Summary: β-D-ribofuranose is a cornerstone of life, forming the backbone of RNA and participating in vital metabolic pathways as a component of ATP. Its enantiomer, β-L-ribofuranose, while not prevalent in nature, is of significant interest in synthetic biology, drug design, and xenobiological systems. A central puzzle in carbohydrate chemistry is the biological selection of the furanose ring, which is intrinsically less stable than its six-membered pyranose counterpart. This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate the conformational stability of β-L-ribofuranose. By leveraging quantum mechanics and molecular dynamics, researchers can dissect the delicate balance of forces that govern its structure and energy landscape. This document details these computational protocols, summarizes key quantitative findings, and illustrates the complex interplay of conformational factors, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Note: The vast majority of computational studies focus on the naturally occurring D-enantiomer of ribose. As β-L-ribofuranose is the mirror image of β-D-ribofuranose, the intrinsic conformational energies and relative stabilities of its various puckers are identical.[1] Therefore, data and principles derived from studies on D-ribose are directly applied to L-ribose in this guide.

The Conformational Landscape of the Furanose Ring

Unlike the more rigid pyranose ring, the five-membered furanose ring is highly flexible. To avoid the significant torsional strain of a planar structure, the ring puckers into non-planar conformations.[2] These conformations are not static but exist in a dynamic equilibrium. The entire conformational space can be described by a pseudorotational wheel, where each conformation is defined by a phase angle of pseudorotation (P) and a puckering amplitude.[2]

The primary conformations are categorized as:

-

Envelope (E): Four atoms are coplanar, and the fifth is out of the plane. For example, in a C3'-endo conformation (³E), the C3' atom is displaced from the plane of the other four ring atoms.

-

Twist (T): Two adjacent atoms are displaced on opposite sides of a plane formed by the other three atoms. A ³T₂ conformation, for instance, has C3' displaced on one side and C2' on the other.

These conformations are broadly grouped into two families that are critical for the structure of nucleic acids:

-

N-type (North): Centered around the C3'-endo conformation.

-

S-type (South): Centered around the C2'-endo conformation.

The diagram below illustrates this continuous cycle of conformations on the pseudorotational wheel.

Caption: The pseudorotational wheel for the furanose ring.

Theoretical Methodologies for Stability Analysis

The stability of β-L-ribofuranose conformers is determined using a range of computational chemistry techniques. The choice of method depends on the desired balance between accuracy and computational cost.

Quantum Mechanics (QM)

QM methods are essential for accurately calculating the intrinsic energies of different conformers in the gas phase, providing a baseline for understanding their stability.

-

Density Functional Theory (DFT): This is the most widely used method. Functionals like B3LYP, M06-2X, and PBE are commonly employed.[3][4] DFT provides a good compromise between accuracy and computational expense for geometry optimization and frequency calculations.

-

Ab Initio Methods: For higher accuracy, post-Hartree-Fock methods are used. Møller-Plesset perturbation theory, particularly at the second order (MP2), is frequently applied to account for electron correlation.[3]

-

High-Accuracy Composite Methods: Methods like G4 combine calculations at different levels of theory to extrapolate a highly accurate energy, often considered the "gold standard" for small molecules.[3]

-

Basis Sets: The choice of basis set is crucial. Pople-style basis sets like 6-311++G(d,p) are common, including diffuse functions (++) to describe non-covalent interactions like hydrogen bonds and polarization functions (d,p) for accurate geometries.[4]

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of β-L-ribofuranose, especially in solution or when interacting with other molecules like enzymes.[5][6]

-

Force Fields: MD relies on force fields to describe the potential energy of the system. For carbohydrates, specialized force fields like CHARMM and GLYCAM are used.[6]

-

Solvent Models: To simulate an aqueous environment, explicit water models (e.g., TIP3P) or implicit solvent models (which represent the solvent as a continuum) are used.

-

Enhanced Sampling: Due to the short timescales of conventional MD, conformational transitions can be rare events. Techniques like replica exchange molecular dynamics are used to enhance sampling and explore the full conformational landscape.[6]

The general workflow for a computational analysis of furanose stability is depicted below.

Caption: A typical workflow for computational stability analysis.

Key Factors Governing Furanose Stability

The preferred conformation of β-L-ribofuranose is a result of a complex interplay between several competing energetic factors. Theoretical modeling is uniquely suited to isolate and quantify these contributions.

-

Intrinsic Stability (Gas Phase): In the absence of environmental effects, computational studies consistently show that pyranose forms of ribose are significantly more stable than furanose forms.[3] The most stable ribofuranose anomer (α-furanose) was calculated to be 10.4 kJ/mol higher in Gibbs free energy than the global minimum, a β-pyranose conformer.[3]

-

Intramolecular Hydrogen Bonding: The orientation of the hydroxyl groups can lead to the formation of stabilizing intramolecular hydrogen bonds. These networks are a dominant factor in determining the most stable conformers within both the furanose and pyranose families.[3]

-

Anomeric Effects: The endo-anomeric effect, an interaction between the lone pair of the ring oxygen and the antibonding orbital of the C1-O1 bond, and the exo-anomeric effect, involving the orientation of the C1 substituent, contribute to stabilizing specific puckers and anomers.[2][3]

-

Environmental Influence: While less stable in a vacuum, the furanose form can be selectively stabilized by its environment. MD simulations and experimental data show that interactions with enzyme active sites or adsorption onto mineral surfaces like silica can shift the conformational equilibrium to favor the furanose ring.[5][7]

Caption: Factors influencing β-L-ribofuranose stability.

Data Summary Tables

Quantitative data from computational studies are crucial for comparing the stability of different isomers and conformers. The following tables summarize key findings from the literature.

Table 1: Calculated Relative Free Energies (ΔG) of D-Ribose Isomers in the Gas Phase Data adapted from a high-level G4 computational study. The energies are relative to the most stable conformer, β-pyranose (¹C₄). Since L-ribose is the enantiomer, the relative energies are identical.

| Isomer | Ring Form | Conformation | ΔG (kJ/mol) | Reference |

| β-pyranose | 6-membered | ¹C₄ | 0.0 | [3] |

| β-pyranose | 6-membered | ⁴C₁ | 0.9 | [3] |

| α-pyranose | 6-membered | ¹C₄ | 4.3 | [3] |

| α-furanose | 5-membered | ²T₁ | 10.4 | [3] |

| β-furanose | 5-membered | (various) | >11.0 | [3] |

| Open-chain | Acyclic | (various) | >15.0 | [3] |

Table 2: Summary of Computational Methodologies and Key Predictions for Ribofuranosides This table highlights different theoretical approaches and their findings regarding the preferred conformations of ribofuranose derivatives.

| Study Subject | Computational Method(s) | Key Prediction / Finding | Reference |

| Gas-phase D-ribose | MP2, M06-2X, G4 | The most stable furanose is the α-anomer with a ²T₁ twist conformation. | [3] |

| Methyl β-D-ribofuranoside | DFT (B3LYP) & Spectroscopy | Both experimentally observed conformers adopt a near ³T₂ twist conformation. | |

| β-D-ribofuranosides | DFT & NMR | Conformations are governed by unfavorable ecliptic 2-OH/3-OH orientation and anomeric effects. | [2] |

| L-ribose in Xylose Isomerase | Molecular Dynamics (MD) | The enzyme active site alters the binding pose and stability of L-ribose compared to its natural substrate. | [5][8] |

| D-ribose on Silica Surface | ¹³C NMR & Analysis | Adsorption on a silica surface significantly increases the proportion of ribofuranose forms compared to solution. | [7] |

Conclusion and Future Directions

Theoretical modeling provides indispensable insights into the stability of β-L-ribofuranose. The consensus from numerous studies is that the furanose form is intrinsically less stable than the pyranose form, with its biologically relevant conformations arising from a delicate balance of intramolecular hydrogen bonding, anomeric effects, and torsional strain. Crucially, the environment plays a decisive role; interactions within enzyme active sites or on mineral surfaces can overcome the intrinsic energy penalty, selectively stabilizing the five-membered ring that is essential for life.

Future research in this area will likely involve:

-

Multi-scale QM/MM Models: Combining high-level QM calculations on the sugar with MM models of the surrounding biological environment to more accurately capture interactions.

-

Machine Learning-Augmented MD: Using machine learning to develop more accurate force fields or to accelerate the exploration of conformational space, enabling longer and more complex simulations.[9]

-

Explicit Solvation Studies: Advanced simulations to better understand the specific role of water molecules in mediating conformational preferences.

-

Modeling of L-RNA and Aptamers: Applying these validated theoretical methods to predict the structure and stability of novel biopolymers and therapeutic agents based on L-ribose.

References

- 1. beta-L-ribofuranose | C5H10O5 | CID 6971004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stochastic boundary molecular dynamics simulation of L-ribose in the active site of Actinoplanes missouriensis xylose isomerase and its Val135Asn mutant with improved reaction rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Machine learning-augmented molecular dynamics simulations (MD) reveal insights into the disconnect between affinity and activation of ZTP riboswitch ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Biopolymers: A Technical Guide to the Significance of Ribose Chirality

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the profound significance of ribose chirality in fundamental biological processes. This whitepaper, intended for researchers, scientists, and drug development professionals, elucidates why the specific stereochemistry of D-ribose is a critical determinant for the structure and function of nucleic acids and energy-carrying molecules, and explores the implications of its mirror image, L-ribose.

Executive Summary

Life's molecular machinery exhibits a remarkable degree of stereochemical precision. A prime example of this homochirality is the exclusive use of D-ribose in the backbone of RNA and as a component of adenosine triphosphate (ATP), the universal energy currency of the cell. This guide provides an in-depth analysis of the structural and functional consequences of this chiral choice. It explores the thermodynamic stability imparted by D-ribose in nucleic acid duplexes, the enzymatic selectivity that drives metabolic pathways, and the altered biological properties of molecules constructed from the unnatural L-ribose enantiomer. This document serves as a critical resource for professionals in drug development and molecular biology, offering insights into the design of novel therapeutics and a deeper understanding of the origins of life's molecular architecture.

The Central Role of D-Ribose in Biological Systems

The chirality of ribose, a five-carbon sugar, is a fundamental principle of biochemistry.[1] Naturally occurring ribose is found in the D-enantiomer form, which is an essential component of ribonucleic acid (RNA) and other crucial biomolecules like ATP.[2] The specific three-dimensional arrangement of the hydroxyl groups on the D-ribose molecule is not an arbitrary choice of nature; it is a critical factor that dictates the structure and function of the macromolecules it helps to build.

Structural Implications for Nucleic Acids

The D-sugar component is the primary reason for the chirality of RNA and DNA.[3][4] This specific configuration is essential for the formation of the right-handed double helix characteristic of DNA and the complex tertiary structures of RNA.[5] The precise stereochemistry of D-ribose allows for the specific hydrogen bonding patterns between base pairs and the overall conformation of the sugar-phosphate backbone.

An important structural feature of RNA that distinguishes it from DNA is the presence of a hydroxyl group at the 2' position of the D-ribose sugar.[6] This 2'-hydroxyl group is crucial for the A-form helical geometry of RNA duplexes and plays a significant role in RNA's catalytic activity (ribozymes) and its interactions with proteins.[6][7]

The substitution of D-ribose with its enantiomer, L-ribose, leads to the formation of a left-handed helical structure, which is a mirror image of the natural D-RNA.[8] While L-oligonucleotides can form stable Watson-Crick base pairs, the overall stability of a heterochiral duplex (containing both D- and L-nucleotides) is slightly decreased.[8]

Functional Significance in Metabolism and Signaling

The chirality of ribose is paramount for enzymatic recognition and, consequently, for its role in metabolic pathways. Enzymes, being chiral themselves, exhibit a high degree of stereospecificity.

The Pentose Phosphate Pathway (PPP): D-ribose-5-phosphate, a key product of the PPP, serves as the precursor for nucleotide biosynthesis.[1][9][10][11] This pathway is a central hub of cellular metabolism, providing not only the building blocks for RNA and DNA but also NADPH for reductive biosynthesis and antioxidant defense.[9][10] The enzymes in this pathway are specifically adapted to recognize and process D-sugars.

ATP and Energy Metabolism: D-ribose is a core component of ATP, the primary energy-carrying molecule in all living cells.[12][13] The energy stored in the phosphoanhydride bonds of ATP is harnessed to drive a vast array of cellular processes. The enzymes that synthesize and hydrolyze ATP are stereospecific for the D-ribose moiety. While the pentose ring itself does not directly participate in the energy transfer reactions, the overall structure of ATP, including the D-ribose, is crucial for its recognition and binding by enzymes.[14]

Riboswitches and Gene Regulation: Riboswitches are structured RNA elements that regulate gene expression by binding to specific small molecules.[15] The binding pocket of a riboswitch is a highly specific three-dimensional structure, and the chirality of the ribose in the RNA backbone is critical for forming the correct conformation to recognize and bind its target ligand.[2][3][6][16] For instance, in purine-binding riboswitches, the 2'-hydroxyl group of a specific uridine residue forms a crucial hydrogen bond with the ligand, a level of discrimination that would be altered with a different sugar stereochemistry.[2]

Quantitative Analysis of Chirality Effects

The distinct chirality of D- and L-ribose leads to measurable differences in the properties of the biomolecules they form.

| Parameter | D-Ribose Containing Molecules | L-Ribose Containing Molecules | Significance |

| Nucleic Acid Helicity | Right-handed A-form helix for RNA | Left-handed Z-like helix for L-RNA | The mirror-image structures lead to profoundly different interactions with other chiral molecules like proteins. |

| Thermodynamic Stability of Duplexes | RNA duplexes are generally more thermodynamically stable than DNA duplexes of similar sequence. | L-RNA duplexes exhibit high thermodynamic stability. | The stability of L-RNA makes it resistant to degradation. |

| Nuclease Resistance | Susceptible to degradation by naturally occurring nucleases (RNases). | Significantly more resistant to degradation by RNases.[6] | This property makes L-RNA a promising candidate for therapeutic applications where stability is crucial. |

| Enzymatic Recognition | Specifically recognized and metabolized by enzymes of the pentose phosphate pathway and nucleotide synthesis. | Generally not recognized by enzymes that process D-ribose. | L-ribose is not a readily available energy source for most organisms. |

| Protein Binding Affinity | Forms specific, high-affinity interactions with RNA-binding proteins. | Binding to naturally occurring proteins is often significantly reduced or abolished. | The stereospecificity of protein-RNA interactions is critical for biological function. |

Experimental Protocols

Chiral Separation of Ribose Enantiomers by HPLC

Objective: To separate and quantify D- and L-ribose enantiomers in a sample.

Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a standard method for separating enantiomers.

-

Column: A chiral column, such as one based on a cyclodextrin derivative (e.g., β-cyclobond 2000), is used.[17][18]

-

Mobile Phase: A common mobile phase for the separation of sugar enantiomers is a mixture of acetonitrile and water.[8] The exact ratio may need to be optimized depending on the specific column and sample matrix.

-

Detection: A refractive index detector (RID) is typically used for the detection of underivatized sugars.[19] Alternatively, derivatization with a UV-active or fluorescent tag can allow for more sensitive detection.

-

Procedure:

-

Prepare a standard solution containing known concentrations of D- and L-ribose.

-

Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

-

Inject the standard solution onto the HPLC system to determine the retention times for D- and L-ribose.

-

Inject the sample solution and record the chromatogram.

-

Quantify the amount of each enantiomer in the sample by comparing the peak areas to the standard curve.

-

Analysis of Nucleic Acid Conformation by Circular Dichroism (CD) Spectroscopy

Objective: To compare the secondary structure of nucleic acids containing D-ribose versus L-ribose.

Methodology: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is highly sensitive to the secondary structure of nucleic acids.[20][21][22][23][24]

-

Instrumentation: A CD spectropolarimeter is required.

-

Sample Preparation:

-

Synthesize or obtain the desired oligonucleotides (e.g., a D-d(CGCGCG) and an L-d(CGCGCG)).

-

Dissolve the oligonucleotides in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Determine the concentration of the nucleic acid solution accurately using UV-Vis spectroscopy.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone in the same cuvette.

-

Record the CD spectrum of the nucleic acid sample, typically in the far-UV region (190-320 nm).

-

Subtract the buffer baseline from the sample spectrum.

-

-

Data Analysis: The CD spectrum of a D-DNA right-handed B-form helix typically shows a positive band around 275 nm and a negative band around 245 nm. An L-DNA left-handed helix will exhibit a mirror-image spectrum.[8]

Structural Determination by X-ray Crystallography

Objective: To determine the three-dimensional structure of an L-oligonucleotide at atomic resolution.

Methodology: X-ray crystallography involves crystallizing the molecule of interest and then analyzing the diffraction pattern of X-rays passing through the crystal.[14][25][26][27][28]

-

Crystallization:

-

Prepare a highly pure and concentrated solution of the L-oligonucleotide.

-

Screen a wide range of crystallization conditions (precipitants, buffers, salts, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

-

Data Collection:

-

Mount a suitable crystal in a cryo-stream.

-

Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain the electron density map.

-

Build an atomic model of the L-oligonucleotide into the electron density map.

-

Refine the model against the experimental data to obtain the final, high-resolution structure.

-

Signaling Pathways and Logical Relationships

Riboswitch Mechanism

Riboswitches are RNA-based sensors that regulate gene expression. The chirality of ribose is integral to the formation of the specific three-dimensional structure required for ligand binding and the subsequent conformational change that modulates gene expression.

Pentose Phosphate Pathway and ATP Synthesis

The chirality of ribose is critical for its entry into the pentose phosphate pathway, which is the primary route for de novo synthesis of the ribose precursor for nucleotides, including ATP.

Experimental Workflow for Chirality Analysis

A logical workflow for the comprehensive analysis of ribose chirality and its impact on nucleic acid properties.

Conclusion and Future Directions

The homochirality of D-ribose in biological systems is a cornerstone of molecular structure and function. This technical guide has detailed the critical role of D-ribose's stereochemistry in defining the architecture of nucleic acids, ensuring enzymatic specificity in metabolic pathways, and enabling precise molecular recognition in gene regulation. The exploration of L-ribose and its incorporation into synthetic nucleic acids has not only reinforced our understanding of the importance of natural chirality but has also opened new avenues for therapeutic development. The enhanced stability of L-RNA against nuclease degradation presents a compelling platform for the design of next-generation aptamers and antisense oligonucleotides.

Future research should focus on obtaining more quantitative data on the thermodynamic and kinetic differences between D- and L-ribose-containing systems. A deeper understanding of the cellular processing of L-ribose and its derivatives is also crucial for the development of safe and effective L-RNA-based therapeutics. The continued investigation into the origins of homochirality will undoubtedly provide further insights into the fundamental principles that govern life at the molecular level.

References

- 1. Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and mechanism of purine binding riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand binding to 2΄-deoxyguanosine sensing riboswitch in metabolic context - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Improved free-energy parameters for predictions of RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding Mechanism of Riboswitch to Natural Ligand Elucidated by McMD-Based Dynamic Docking Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sequence-dependent thermodynamic parameters for locked nucleic acid (LNA)-DNA duplex formation. | Semantic Scholar [semanticscholar.org]

- 8. Separation of D-Ribose on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SMPDB [smpdb.ca]

- 12. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The influence of D-ribose ingestion and fitness level on performance and recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Ligand Binding Mechanism and Its Relationship with Conformational Changes in Adenine Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Analytical method development for directed enzyme evolution research: a high throughput high-performance liquid chromatography method for analysis of ribose and ribitol and a capillary electrophoresis method for the separation of ribose enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. research-management.mq.edu.au [research-management.mq.edu.au]

- 24. Characterization of DNA structures by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. doudnalab.org [doudnalab.org]

- 26. Improving RNA crystal diffraction quality by post-crystallization treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 27. doudnalab.org [doudnalab.org]

- 28. doudnalab.org [doudnalab.org]

Methodological & Application

Synthesis of β-L-Ribofuranose from L-Ribose: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of β-L-ribofuranose, a key building block in the development of L-nucleoside analogues, which are vital in antiviral and anticancer therapies. The synthesis involves a two-step process: the peracetylation of L-ribose to favor the formation of the β-anomer of the furanose ring, followed by the removal of the acetyl protecting groups to yield the final product.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of the intermediate, 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose.

| Parameter | Value | Reference |

| Starting Material | L-Ribose | [1] |

| Intermediate Product | 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose | [1] |

| Overall Yield of β-anomer | 73% | [1] |

| Anomeric Ratio (α/β) | 6/94 | [1] |

Experimental Protocols

Part 1: Synthesis of 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose

This protocol is adapted from a procedure that demonstrates high selectivity for the β-anomer.[1]

Materials:

-

L-Ribose

-

Acetic anhydride

-

Acetic acid

-

Pyridine

-

Concentrated sulfuric acid

-

Diisopropyl ether

-

Sodium acetate

-

Ethyl acetate

-

Saturated sodium bicarbonate aqueous solution

-

Saturated sodium chloride aqueous solution

-

Anhydrous sodium sulfate

Equipment:

-

Four-necked flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen gas supply

-

Standard laboratory glassware for reaction, workup, and purification

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system for analysis

Procedure:

-

Preparation of the Reaction Mixture: In a 100-mL four-necked flask purged with nitrogen, add 2,3,5-tri-O-acetyl-1-O-methyl-L-ribofuranose (prepared from L-ribose). To this, add acetic anhydride (2.0 equivalents), acetic acid (2.0 equivalents), and pyridine (0.8 equivalents).

-

Acid Catalysis: While stirring the mixture in an ice bath, slowly add concentrated sulfuric acid (2.2 equivalents) dropwise, maintaining the internal temperature at 0 ± 5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.

-

Quenching and Precipitation: Cool the reaction solution back to 0 ± 5°C in an ice bath. Add diisopropyl ether and continue stirring in the ice bath for 4 hours. Store the reaction mixture in a refrigerator at or below 5°C overnight to facilitate precipitation.

-

Workup:

-

To the cold reaction mixture, add sodium acetate and stir for 30 minutes in an ice bath.

-

Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate at room temperature until the aqueous layer is neutralized.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by a saturated sodium chloride solution.

-

-

Isolation and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2,3,5-tetra-O-acetyl-L-ribofuranose as a yellow oil. Analyze the product by HPLC to determine the yield and the α/β anomeric ratio.[1]